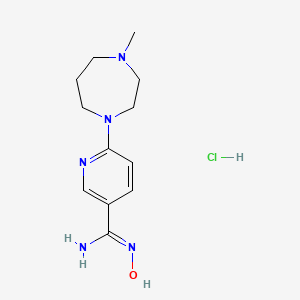
N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride is a chemical compound with the molecular formula C12H19N5O·HCl It is a derivative of pyridine, featuring a hydroxyl group and a 4-methyl-1,4-diazepan-1-yl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine-3-carboximidamide and 4-methyl-1,4-diazepane.
Reaction Steps: The pyridine-3-carboximidamide is first reacted with 4-methyl-1,4-diazepane under controlled conditions to form the intermediate compound.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group, resulting in N'-hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using reactors equipped with temperature and pressure control systems to ensure consistent quality.
Purification: The synthesized compound is purified through crystallization or other suitable methods to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of N'-oxides.
Reduction Products: Reduction can result in the formation of amines.
Substitution Products: Substitution reactions can yield various derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions. Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group and the 4-methyl-1,4-diazepan-1-yl moiety play crucial roles in its interactions with biological molecules. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N'-Hydroxy-6-(1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride
N'-Hydroxy-6-(4-ethyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride
N'-Hydroxy-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride
Uniqueness: N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the diazepane ring distinguishes it from other similar compounds.
Properties
IUPAC Name |
N'-hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O.ClH/c1-16-5-2-6-17(8-7-16)11-4-3-10(9-14-11)12(13)15-18;/h3-4,9,18H,2,5-8H2,1H3,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYLIUYNMFRNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=C(C=C2)C(=NO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C2=NC=C(C=C2)/C(=N/O)/N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
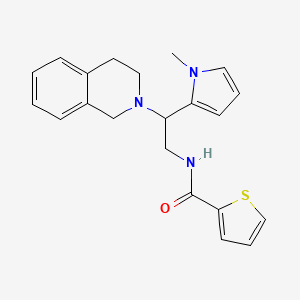
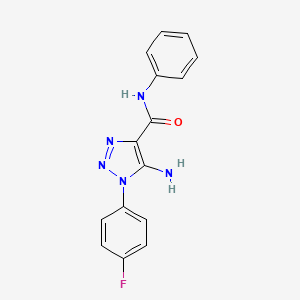
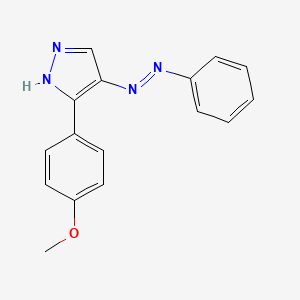
![2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2934520.png)
![5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934524.png)
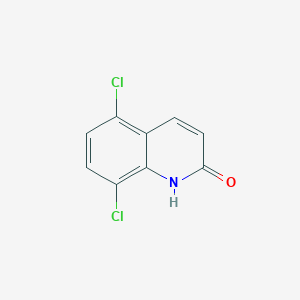
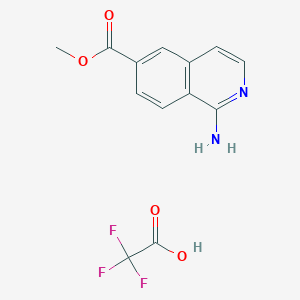

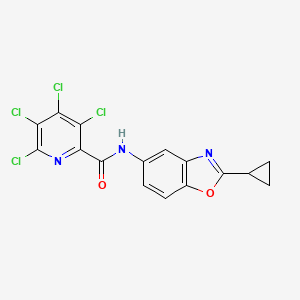
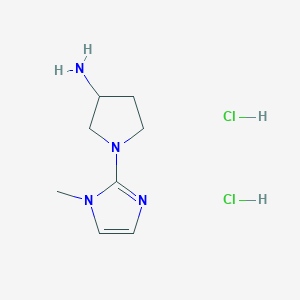
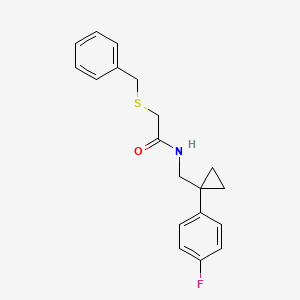
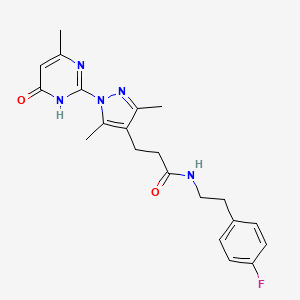
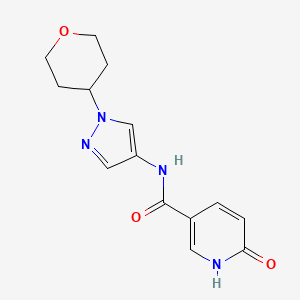
![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)
